Site-Specific Deuteration for Complete ¹³C NMR Assignment
D-Ribose-d-2, also referred to as 2-deuterio-D-ribose, was used as a critical reference compound to achieve the first complete assignment of the ¹³C NMR spectrum of mutarotated D-ribose [1]. The signal intensities from the deuterated compound allowed for the unambiguous identification and quantification of the four major tautomeric forms of D-ribose in aqueous solution. This level of detailed structural information is not accessible using unlabeled D-ribose alone, where the complex equilibrium mixture results in severely overlapped spectra. The equilibrium composition was quantified as: 6.1% α-furanose, 11.6% β-furanose, 20.3% α-pyranose, and 62% β-pyranose [1].
| Evidence Dimension | Tautomeric Equilibrium Composition |
|---|---|
| Target Compound Data | Enabled unambiguous assignment of four tautomeric forms. |
| Comparator Or Baseline | Unlabeled D-Ribose: Spectral assignment not possible due to peak overlap. |
| Quantified Difference | Provides quantitative ratio: α-furanose (6.1%), β-furanose (11.6%), α-pyranose (20.3%), β-pyranose (62%). |
| Conditions | Aqueous solution at equilibrium, analyzed by ¹³C NMR spectroscopy. |
Why This Matters
This evidence demonstrates that D-Ribose-d-2 is not a simple tracer but an essential analytical tool for resolving and quantifying complex isomeric mixtures in solution, a capability that unlabeled D-ribose lacks.
- [1] Hollstein, U., & Breitmaier, E. (1976). Complete assignment of the 13C n.m.r. spectrum of mutarotated D-ribose by integration and specific deuteration. Organic Magnetic Resonance, 8(11), 573-575. View Source
